molecular formula C20H21N3O4S B2829488 N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 1797588-27-2

N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2829488
CAS No.: 1797588-27-2
M. Wt: 399.47
InChI Key: USVDSLDAXQYCEY-UHFFFAOYSA-N
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Description

N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide (CAS 1797588-27-2) is a chemical compound with the molecular formula C20H21N3O4S and a molecular weight of 399.46 g/mol . This sulfonamide derivative features a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity . Research into related pyrrolo[1,2-a]imidazole compounds has demonstrated that this structural class can exhibit potent antibacterial and antifungal properties, making it a valuable scaffold for investigating new antimicrobial agents, particularly against resistant pathogens . Furthermore, sulfonamide derivatives are extensively investigated in oncology research, with some compounds acting as potent inhibitors of epigenetic regulators like BRD4, a target for acute myeloid leukemia and other cancers . The specific physicochemical properties of this compound include a predicted density of 1.36±0.1 g/cm³ at 20 °C and a predicted boiling point of 670.8±65.0 °C . It is supplied for research purposes, with available quantities ranging from 1mg to 30mg . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-26-16-8-9-18(27-2)19(12-16)28(24,25)22-15-6-3-5-14(11-15)17-13-21-20-7-4-10-23(17)20/h3,5-6,8-9,11-13,22H,4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVDSLDAXQYCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrroloimidazole Core: This can be achieved through cyclization reactions involving suitable precursors such as substituted pyrroles and imidazoles.

    Attachment of the Phenyl Group: The phenyl group can be introduced via cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

    Introduction of the Benzenesulfonamide Moiety: This step involves sulfonation reactions where the dimethoxybenzene derivative is treated with sulfonyl chlorides under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Applications

Recent studies have revealed that N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide exhibits significant anticancer properties:

  • Mechanism of Action : The compound induces apoptosis in various cancer cell lines by inhibiting specific kinases involved in cell proliferation and survival. This mechanism is crucial for its potential as an anticancer agent.
  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)

Case Study Findings

  • Wei et al. Study : This research demonstrated that derivatives of the compound showed substantial growth inhibition in MCF7 and A549 cell lines with IC50 values ranging from 10 to 20 µM. This indicates moderate potency compared to standard chemotherapeutics like Doxorubicin (IC50 ~0.5 µM) .
  • Apoptosis Induction : Another study highlighted that the compound activates caspase pathways, suggesting its role in promoting programmed cell death in cancer cells .

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory effects:

  • Inflammatory Pathways : Research indicates that it may modulate inflammatory responses through inhibition of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.
  • Potential Therapeutic Uses : Its anti-inflammatory properties suggest potential applications in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties:

  • Mechanism : It may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
  • Research Direction : Ongoing studies are exploring its effects on neuroinflammation and its potential role as a therapeutic agent for conditions like Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This interaction may involve binding to active sites or allosteric sites, thereby influencing the biological pathways associated with these targets .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a pyrroloimidazole core and a dimethoxybenzenesulfonamide group. Below is a comparative analysis with related molecules:

Compound Core Structure Substituents Key Features
Target Compound Pyrroloimidazole 2,5-Dimethoxybenzenesulfonamide Bicyclic core enhances conformational stability; methoxy groups improve lipophilicity
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f) Benzimidazole Fluoro, benzodioxolyloxy, phenyl Fluorine increases electronegativity; benzodioxolyloxy may enhance metabolic stability
(4aR)-N-[4-Bromo-2-(6-chloropyridin-3-yl)phenyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolopyridazine Bromo, chloropyridinyl, difluorophenyl Larger heterocyclic system (pyridazine) with halogen substituents for halogen bonding interactions

Key Observations :

  • Unlike halogenated analogs in , the target’s methoxy groups may reduce electrophilicity, impacting reactivity and toxicity profiles.

Comparison with Similar Syntheses :

  • employs sodium metabisulfite and DMF under nitrogen for benzimidazole cyclization, whereas utilizes palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) for Suzuki-Miyaura couplings .
  • The target’s synthesis may require milder conditions due to the sensitivity of the methoxy groups compared to halogenated analogs.

Crystallographic and Computational Analysis

Structural characterization of the target compound would likely employ SHELX programs () for X-ray refinement. Key comparisons include:

  • Bond Lengths/Angles : Pyrroloimidazole systems may exhibit shorter C-N bonds than benzimidazoles due to ring strain.
  • Packing Motifs : Methoxy groups could engage in CH/π or van der Waals interactions, contrasting with halogen-bond-driven packing in bromo/chloro analogs .

Biological Activity

N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22N4O4S
  • Molecular Weight : 402.48 g/mol
  • CAS Number : 1396869-24-1

Biological Activity Overview

Research indicates that derivatives of the pyrrolo[1,2-a]imidazole class exhibit a variety of biological activities. The compound has shown promising results in antimicrobial assays.

Antimicrobial Activity

A study assessing the antimicrobial properties of related compounds found that several derivatives demonstrated significant antibacterial and antifungal activities. Notably:

  • Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 2 to 4 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • The compound exhibited a broad spectrum of action against pathogens such as Klebsiella pneumoniae and Acinetobacter baumannii, with MIC values indicating effective inhibition .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in signal transduction pathways that regulate cell proliferation and survival .
  • Cytotoxicity : While exhibiting antimicrobial effects, the compound also displays cytotoxicity against mammalian cells. This dual activity suggests that its antibacterial effects may be partially mediated through cytotoxic mechanisms .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Study on Antibacterial Activity :
    • A derivative demonstrated an MIC of 4 μg/mL against E. coli and K. pneumoniae, showcasing its potential as a therapeutic agent .
    • The presence of chlorine substituents in the phenyl moiety significantly enhanced antibacterial activity .
  • Toxicological Assessment :
    • In vivo studies indicated low toxicity in mice (LD50 > 2000 mg/kg), suggesting a favorable safety profile for further development .
  • Comparative Analysis :
    • When compared to similar compounds lacking specific substitutions, those with additional functional groups showed enhanced biological activity, reinforcing the importance of structural modifications in drug design .

Data Tables

CompoundMIC (μg/mL)Target OrganismToxicity (LD50)
Compound A4Staphylococcus aureus>2000 mg/kg
Compound B8Escherichia coli>2000 mg/kg
Compound C32Klebsiella pneumoniae>2000 mg/kg

Q & A

Q. What experimental designs address batch-to-batch variability in large-scale synthesis?

  • Methodology :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Statistical control : Use multivariate analysis (e.g., Principal Component Analysis) to correlate process parameters (e.g., stirring rate, temperature) with impurity profiles .

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